Ethyl 3-Bromo-5-fluorobenzoate
Overview
Description
Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromo-5-fluorobenzoic acid with ethanol in the presence of sulfuric acid. The reaction mixture is stirred overnight at 85°C. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored at a temperature between 2-8°C to maintain its stability .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-Bromo-5-fluorobenzoate is utilized in the synthesis of complex organic molecules due to its reactivity and ability to participate in various chemical reactions. For instance, it has been employed in the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates, highlighting its utility in drug discovery and synthetic chemistry (Shaikh & Varvounis, 2014).
Radioligand Development for PET Imaging
In the development of radioligands for positron emission tomography (PET) imaging, this compound derivatives have been synthesized and evaluated. Such compounds are crucial in imaging studies of brain receptors, aiding in the diagnosis and research of neurological disorders (Siméon et al., 2012).
Pharmaceutical Research and Drug Development
This chemical has been used as an intermediate in the synthesis of pharmaceutical compounds. For example, it has played a role in the continuous-flow processes for producing Floxacin intermediates, demonstrating its importance in developing more efficient and environmentally friendly manufacturing processes for pharmaceuticals (Guo, Yu, & Su, 2020).
Antimicrobial and Antituberculosis Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial and antituberculosis activities. Research in this area contributes to the discovery of new treatments for infectious diseases, showcasing the compound's potential in medicinal chemistry (Koçyiğit-Kaymakçıoğlu et al., 2009).
Material Science and Fluorescence Studies
This compound derivatives have been explored for their fluorescence properties, contributing to the development of new materials with potential applications in optoelectronics and sensory technologies (Mahadevan et al., 2014).
Safety and Hazards
Ethyl 3-Bromo-5-fluorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mechanism of Action
Target of Action
Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture .
Biochemical Analysis
Biochemical Properties
Ethyl 3-Bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the overall biochemical environment within the cell.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In particular, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses, potentially affecting the cell’s ability to manage reactive oxygen species . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
ethyl 3-bromo-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQOVWASVDMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.